Cas no 17695-45-3 (2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-)

2-Propenamide, N,N'-1,4-phenylenebis[2-methyl- structure
17695-45-3 structure
Product Name:2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-
CAS No:17695-45-3
MF:C14H16N2O2
MW:244.289043426514
CID:1369439
PubChem ID:9921170
Update Time:2025-04-20

2-Propenamide, N,N'-1,4-phenylenebis[2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-[4-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide
    • 17695-45-3
    • 2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-
    • DTXSID40432846
    • SCHEMBL439393
    • Inchi: 1S/C14H16N2O2/c1-9(2)13(17)15-11-5-7-12(8-6-11)16-14(18)10(3)4/h5-8H,1,3H2,2,4H3,(H,15,17)(H,16,18)
    • InChI Key: IIHPLWVENBSCEL-UHFFFAOYSA-N
    • SMILES: O=C(C(=C)C)NC1C=CC(=CC=1)NC(C(=C)C)=O

Computed Properties

  • Exact Mass: 244.121177757g/mol
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.2Ų
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